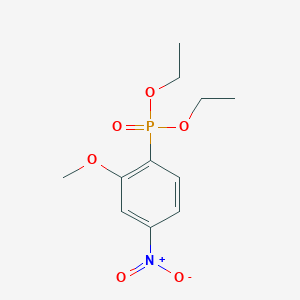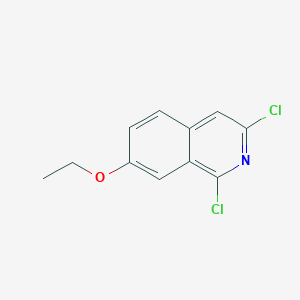
N-(2-Chloro-4-pyrimidinyl)quinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD17962597 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17962597 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the preparation method of MFCD17962597 is designed to be simple and efficient, suitable for industrial applications. The process involves the crystallization of the compound in its methanesulfonate form, which provides good solubility and stability . This method is advantageous for producing the compound in bulk quantities while maintaining its quality.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD17962597 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD17962597 typically use common reagents such as acids, bases, and solvents like ethanol or water. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
MFCD17962597 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: MFCD17962597 is used in the production of various industrial chemicals and materials due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of MFCD17962597 involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to MFCD17962597 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and often exhibit comparable chemical properties.
Uniqueness
What sets MFCD17962597 apart from its similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable in applications where these characteristics are crucial .
Conclusion
MFCD17962597 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo a wide range of chemical reactions make it a subject of ongoing research and interest.
Propriétés
Formule moléculaire |
C13H9ClN4 |
|---|---|
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
N-(2-chloropyrimidin-4-yl)quinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-13-16-8-6-12(18-13)17-11-5-1-4-10-9(11)3-2-7-15-10/h1-8H,(H,16,17,18) |
Clé InChI |
QLQYJAZUTJBLGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)


![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)








